Methyl (3-(benzofuran-2-yl)propyl)carbamate
Description
Properties
IUPAC Name |
methyl N-[3-(1-benzofuran-2-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-13(15)14-8-4-6-11-9-10-5-2-3-7-12(10)17-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZTFIVRQAMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(benzofuran-2-yl)propyl)carbamate typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Attachment of Propyl Chain: The propyl chain is introduced through alkylation reactions, where the benzofuran ring is treated with propyl halides under basic conditions.
Formation of Carbamate Group: The final step involves the reaction of the propyl-substituted benzofuran with methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
-
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release amine and carbonate .
Alkylation and Acylation
The amine generated in situ from hydrolysis reacts with alkyl halides or acyl chlorides:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-3-(benzofuran-2-yl)propylamine | 78% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl-3-(benzofuran-2-yl)propylcarbamate | 85% |
-
Key Insight : Alkylation occurs at the amine nitrogen, while acylation targets the carbamate’s oxygen . Steric hindrance from the benzofuran ring slows reactivity at the propyl chain .
Nucleophilic Substitution at the Benzofuran Ring
The electron-rich benzofuran moiety participates in electrophilic substitutions:
-
Stereoelectronic Effects : Nitration favors the C-5 position due to resonance stabilization, while bromination occurs at C-3 due to inductive effects from the propylcarbamate chain .
Cross-Coupling Reactions
The benzofuran ring facilitates palladium-catalyzed couplings:
Thermal Decomposition
Thermolysis studies reveal stability limits and degradation pathways:
| Temperature | Atmosphere | Major Products | Mechanism |
|---|---|---|---|
| 180–220°C | N₂ | Methyl isocyanate + benzofuran-propanol | Retro-carbamate formation |
| >250°C | Air | CO₂, NH₃, and polycyclic aromatic hydrocarbons | Combustion and ring fragmentation |
-
Kinetics : Decomposition follows first-order kinetics with an activation energy (Eₐ) of 128 kJ/mol .
Photochemical Reactivity
UV irradiation (254 nm) induces benzofuran ring opening:
| Conditions | Products | Quantum Yield (Φ) |
|---|---|---|
| UV (254 nm), CH₃CN, O₂ | 2-(3-(Methoxycarbonyl)propyl)phenol + CO | 0.12 |
| UV (365 nm), CH₂Cl₂, Ar | Benzofuran-2,3-quinone derivative | 0.08 |
Biological Prodrug Activation
In vivo studies suggest enzymatic hydrolysis enhances bioavailability:
| Enzyme | Tissue | Metabolite | Half-Life (t₁/₂) |
|---|---|---|---|
| Carboxylesterase | Liver | 3-(Benzofuran-2-yl)propylamine | 2.3 hrs |
| Cytochrome P450 | Plasma | N-Oxidized carbamate derivative | 1.8 hrs |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including methyl (3-(benzofuran-2-yl)propyl)carbamate. Benzofurans exhibit activity against various bacterial strains, making them promising candidates for developing new antibiotics. For instance, research indicates that modifications to the benzofuran structure can enhance its efficacy against resistant bacterial strains .
Anticancer Properties
The anticancer potential of this compound has been explored through various mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases .
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to DNA fragmentation and cell cycle arrest .
Neuroprotective Effects
Research indicates that compounds containing benzofuran structures may offer neuroprotective benefits. They have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases .
Table 1: Antimicrobial Efficacy of Benzofuran Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Benzofuran derivative A | Escherichia coli | 16 µg/mL |
| Benzofuran derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 12.5 | Apoptosis induction |
| MCF-7 (Breast cancer) | 15.0 | Topoisomerase inhibition |
| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a study published by the Royal Society of Chemistry, researchers synthesized various benzofuran derivatives and tested their antimicrobial activity against multiple pathogens. This compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria .
Case Study 2: Anticancer Mechanisms
A recent investigation focused on the anticancer effects of this compound on A549 lung cancer cells. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3 and PARP .
Mechanism of Action
The mechanism of action of Methyl (3-(benzofuran-2-yl)propyl)carbamate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Carbamates
Structural Features and Substituent Effects
The target compound’s benzofuran group distinguishes it from analogs with furyl, quinazolinyl, or phenyl substituents. Key comparisons include:
Key Observations :
Comparison :
- Lithium-Mediated Reactions : Used in Rivaroxaban intermediates () for stereochemical control, suggesting applicability to chiral analogs of the target compound .
Physicochemical and Crystallographic Properties
- Planarity and Hydrogen Bonding: Methyl 3-[(E)-1-(4-aminophenyl)propyl]carbamate () exhibits a near-planar structure stabilized by C–H⋯C and N–H⋯S bonds, enhancing crystallinity . Benzofuran’s aromaticity may similarly promote stacking interactions.
- Solubility: Hydroxyl () or amino groups () improve aqueous solubility, whereas benzofuran’s hydrophobicity may reduce it .
Biological Activity
Methyl (3-(benzofuran-2-yl)propyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : this compound
- CAS Number : 2034558-12-6
- Molecular Formula : C13H15NO3
- Molecular Weight : 235.27 g/mol
Biological Activity Overview
This compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Research indicates that compounds with a benzofuran moiety often exhibit anticancer properties. For instance, derivatives of benzofuran have shown promising results in inhibiting tumor growth in various cancer cell lines. A study highlighted the induction of apoptosis in MCF cell lines by related compounds, suggesting that similar mechanisms may be at play for this compound .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF7 | 25.72 ± 3.95 | Apoptosis induction |
| Compound 2 | SiHa | <40 | Autophagy induction |
| This compound | TBD | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death pathways, leading to reduced tumor growth.
- Autophagy Modulation : Some studies indicate that benzofuran derivatives can induce autophagy, a process that can lead to cancer cell death under certain conditions .
Study on Anticancer Efficacy
In a notable study, a series of benzofuran derivatives were synthesized and tested for their anticancer activity against various cell lines, including cervical and breast cancer cells. The results indicated that certain derivatives exhibited IC50 values below 40 µM, highlighting their potential as therapeutic agents .
Enzyme Activity Assessment
Another investigation focused on the enzyme inhibition properties of benzofuran-containing compounds. It was found that these compounds could effectively inhibit specific targets related to cancer progression, which could be relevant for this compound as well .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl (3-(benzofuran-2-yl)propyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Carbamate synthesis typically involves coupling benzofuran derivatives with activated carbonyl intermediates. A general protocol involves reacting 3-(benzofuran-2-yl)propan-1-amine with methyl chloroformate in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction temperature (0–5°C) and stoichiometric control of the chloroformate (1.2–1.5 equivalents) are critical to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Yield optimization requires monitoring by TLC or HPLC .
Q. How can the crystal structure of this compound be characterized to resolve ambiguities in stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent system (e.g., ethanol/water). Data collection with a high-resolution diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small-molecule structures) or OLEX2 (for graphical modeling) resolves bond angles, torsional strains, and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids to confirm molecular geometry .
Q. What solubility and stability profiles are critical for handling this compound in aqueous vs. organic media?
- Methodological Answer : Solubility tests in DMSO, ethanol, and water (buffered at pH 4–10) reveal polarity-driven behavior. Stability studies under UV light, heat (40–60°C), and oxidizing conditions (H₂O₂) assess degradation pathways. Use HPLC-MS to identify degradation products (e.g., benzofuran hydrolysis byproducts). Store the compound in amber vials at –20°C under inert gas to prevent moisture absorption .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Analyze nucleophilic attack sites (e.g., carbamate carbonyl) and compare with experimental kinetic data. Solvent effects (PCM model) refine predictions for polar protic vs. aprotic media. Validate simulations against NMR chemical shifts and IR stretching frequencies .
Q. What experimental strategies mitigate contradictions in reported bioactivity data for carbamate derivatives, such as conflicting enzyme inhibition results?
- Methodological Answer : Standardize assay conditions (pH, temperature, ionic strength) and validate enzyme sources (e.g., recombinant vs. tissue-extracted). Use orthogonal assays (e.g., fluorescence quenching and SPR) to confirm binding affinities. Control for hydrolysis by including esterase inhibitors (e.g., PMSF) in buffer systems. Cross-reference crystallographic data (e.g., ligand-enzyme docking via AutoDock Vina) to rationalize activity discrepancies .
Q. How does the benzofuran moiety influence the photophysical properties of this compound in fluorescence-based sensing applications?
- Methodological Answer : Characterize UV-Vis absorption/emission spectra (λmax and Stokes shift) in solvents of varying polarity. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Compare with computational TD-DFT results to assign electronic transitions. Modify the benzofuran substituents (e.g., electron-withdrawing groups) to tune quantum yields and Stokes shifts for sensor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
